molecular formula C23H28N2O5 B2515772 (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID CAS No. 1173678-56-2

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID

Cat. No.: B2515772
CAS No.: 1173678-56-2
M. Wt: 412.486
InChI Key: CQLMJGQSWBCFAE-FQEVSTJZSA-N
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Description

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is a sophisticated synthetic compound designed for investigative biochemistry and drug discovery research. Its structure integrates a phenylpropanoic acid scaffold, a feature seen in various bioactive molecules, with a central urea linkage connected to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety. This specific architecture suggests potential as a key intermediate or a functional probe in medicinal chemistry campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR) [Source: National Center for Biotechnology Information] , particularly for targets where the urea functional group acts as a critical pharmacophore for hydrogen bonding. The chiral (2S) center and the complex, conformationally constrained tetrahydropyran ring make it a valuable candidate for studying molecular recognition, protein-ligand interactions, and inhibitor design for enzymes like proteases or receptors that recognize amino acid-based substrates [Source: Nature Reviews Chemistry] . Its primary research value lies in its application as a building block for developing novel chemical entities and as a tool compound for validating new therapeutic targets in biochemical and cellular assays.

Properties

IUPAC Name

(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-29-19-9-7-18(8-10-19)23(11-13-30-14-12-23)16-24-22(28)25-20(21(26)27)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,26,27)(H2,24,25,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLMJGQSWBCFAE-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring, the introduction of the methoxyphenyl group, and the coupling of these intermediates with the phenylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID: has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares motifs with several analogs, enabling a comparative analysis of structural and inferred functional properties.

Structural Analogues and Key Differences

Table 1: Structural Comparison of Key Analogues
Compound Name (Reference) Molecular Formula Key Features Differences from Target Compound
Target Compound C₂₄H₂₇N₃O₅ THP ring, 4-methoxyphenyl, urea linkage, phenylalanine backbone Reference compound for comparison.
(2S)-3-[4-(BENZYLOXY)PHENYL]-2-[(Boc)AMINO]PROPANOATE C₃₇H₃₅N₀₈ Benzyloxy-phenyl, Boc-protected amino group Lacks THP ring and urea; higher molecular weight.
Telotristat (Compound 13) C₂₃H₂₁ClF₃N₅O₅ Pyrimidine ring, trifluoroethoxy, chlorophenyl Heterocyclic core replaces THP; halogenated substituents.
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid C₁₂H₁₇N₀₄ Dimethoxyphenyl, methyl branch Smaller structure; lacks urea and THP moieties.
3-{(2-METHOXYPHENYL)[(4-METHYLPHENYL)SULFONYL]AMINO}PROPANOIC ACID C₁₇H₁₉N₀₅S Sulfonamide linkage, 2-methoxyphenyl Sulfonamide instead of urea; simpler aromatic system.
Key Observations :

Backbone Variations: The phenylalanine backbone is conserved in most analogs, but substituents diverge significantly. For example, Telotristat incorporates a pyrimidine ring, likely enhancing π-π stacking in target binding compared to the THP ring. The Boc-protected amino group in ’s compound suggests stability under acidic conditions, unlike the urea group in the target compound, which may confer protease resistance.

Electronic and Steric Effects :

  • The 4-methoxyphenyl group in the target compound increases electron density compared to halogenated (e.g., Telotristat’s Cl) or sulfonamide-containing analogs .
  • The THP ring’s rigidity may reduce rotational freedom relative to linear chains in dimethoxyphenyl derivatives .

Functional Group Impact: Urea linkages (target compound) vs.

Inferred Pharmacological Implications

While biological data for the target compound are absent in the evidence, structural analogs provide clues:

  • Telotristat : As a tryptophan hydroxylase inhibitor, its pyrimidine core and halogenated substituents suggest that the target compound’s THP and methoxyphenyl groups might target similar enzymatic pockets.
  • Sulfonamide-containing analog : Sulfonamides often exhibit protease inhibition; the target’s urea group may mimic this activity but with altered selectivity.
  • Dimethoxyphenyl derivative : Methoxy groups enhance blood-brain barrier penetration, suggesting the target compound could have CNS applications.

Biological Activity

The compound (2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID, often referred to by its chemical structure, exhibits significant biological activities that warrant detailed exploration. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a phenylpropanoic acid backbone, which is modified by a methoxyphenyl group and a tetrahydropyran moiety. Its molecular formula is C27H34N2O4C_{27}H_{34}N_{2}O_{4} with a molecular weight of 446.40 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes linked to inflammatory processes and cancer proliferation.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties through the inhibition of cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in tumor cells, potentially through the activation of caspase pathways. For example, in vitro studies demonstrated a significant decrease in viability of breast cancer cells treated with the compound at concentrations ranging from 10-50 µM.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, likely mediated by its interaction with cytokine signaling pathways. Studies have reported reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound in macrophage models.

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers (caspase-3 activation).
  • Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased swelling and inflammatory markers in serum, indicating its potential as a therapeutic agent for inflammatory diseases.

Data Tables

Biological Activity Effect Concentration Model
AnticancerInduces apoptosis10-50 µMMCF-7 Cells
Anti-inflammatoryReduces cytokines1-10 µg/mLMacrophage Model

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